![molecular formula C6H6N2 B14743785 1H-Pyrrolo[1,2-a]imidazole CAS No. 251-75-2](/img/structure/B14743785.png)
1H-Pyrrolo[1,2-a]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole rings. This unique structure imparts significant chemical and biological properties, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-a]imidazole can be synthesized through various methods. One common approach involves the condensation of aminopyrrolines with halocarbonyl compounds . Another method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)–EDTA system . Additionally, the annulation of the imidazole ring to the pyrrole ring is a widely used synthetic route .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and transition-metal-catalyzed reactions are common in industrial settings to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a wide range of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and organometallic reagents are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[1,2-a]imidazole derivatives, which exhibit diverse biological and chemical properties .
Scientific Research Applications
1H-Pyrrolo[1,2-a]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as α1A-adrenergic receptor partial agonists, modulating receptor activity and influencing physiological responses . The compound’s ability to interact with various enzymes and receptors underlies its diverse biological activities .
Comparison with Similar Compounds
1H-Pyrrolo[1,2-a]imidazole can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and kinase inhibitory activities.
Imidazo[1,2-a]pyrazine: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Pyrrolo[1,2-c]imidazole: Used in the synthesis of bioactive molecules and natural products.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a variety of functionalized derivatives, making it a valuable scaffold in drug discovery and material science .
Properties
CAS No. |
251-75-2 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C6H6N2/c1-2-6-7-3-5-8(6)4-1/h1-5,7H |
InChI Key |
YHZODXGIMHTEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CNC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
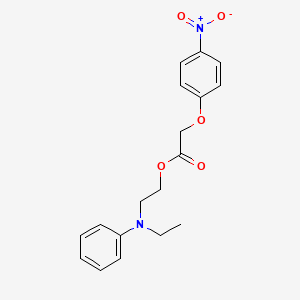
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)


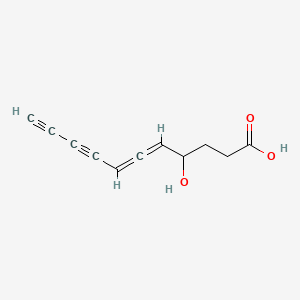


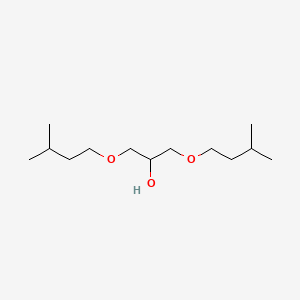

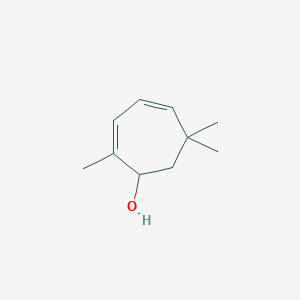
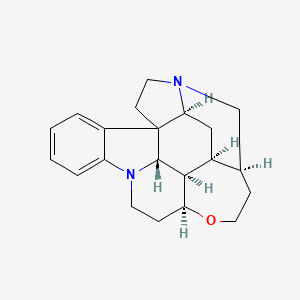
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
